molecular formula C18H17ClN4O2 B11292865 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11292865
M. Wt: 356.8 g/mol
InChI Key: NOUJRLFPFRNLDW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne

    Substitution Reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and nucleophiles under basic conditions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) to form the amide bond.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl rings, converting them to amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenyl groups may enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Comparison: Compared to similar compounds, 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its substituents. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups can significantly influence its chemical reactivity and biological activity, making it a distinct entity in the triazole family.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24)

InChI Key

NOUJRLFPFRNLDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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